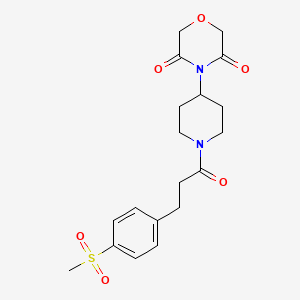

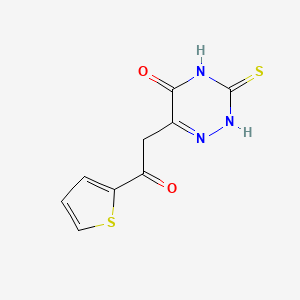

![molecular formula C9H13NO2 B2520255 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one CAS No. 1503195-51-4](/img/structure/B2520255.png)

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several methods for synthesizing 8-oxabicyclo[3.2.1]octane derivatives have been reported. One approach involves a catalytic asymmetric synthesis through [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers, yielding products with high enantiomeric excesses . Another method describes the construction of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions, using DDQ as an oxidant . Additionally, asymmetric 1,3-dipolar cycloadditions of homochiral pyridinium betaine have been used to prepare 8-azabicyclo[3.2.1]oct-3-en-2-ones with excellent diastereofacial selectivity .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a bicyclic framework, which can impart rigidity and define stereochemistry. The absolute stereochemistry of such cycloadducts has been confirmed through single-crystal X-ray diffraction studies . The constrained nature of the bicyclic skeleton can influence the reactivity and selectivity of the compounds in chemical reactions.

Chemical Reactions Analysis

The bicyclic compounds synthesized can serve as intermediates for further chemical transformations. For instance, B-methyloxazaborolidine derivatives of 8-phenyl-2-azabicyclo[3.3.0]octan-8-ol have been used as catalysts for the enantioselective reduction of ketones to chiral secondary alcohols . Moreover, 8-oxabicyclo[3.2.1]octan-2-one has been used to prepare cycloheptane annulated furans, demonstrating the versatility of these scaffolds in synthesizing complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their bicyclic structure. The rigidity of the framework can affect the boiling and melting points, solubility, and stability of the compounds. The presence of functional groups such as ketones and enones within the structure can also dictate their reactivity in various chemical reactions, such as cycloadditions and oxidations . The constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton is an example of how the structure can mimic amino acid properties, potentially influencing biological activity .

Scientific Research Applications

Synthesis and Structural Studies

Research has delved into the synthesis, structural, and conformational study of related bicyclic compounds, providing insights into their chemical behaviors and potential applications. For instance, the synthesis and study of oximes derived from bicyclic compounds have been explored, revealing their conformations and how substituents influence their structures (Iriepa et al., 2003).

Catalytic Applications

Certain derivatives have been identified as key intermediates for the synthesis of carbapenem antibiotics, highlighting the compound's role in the development of crucial medicinal compounds via catalytic asymmetric routes (Anada & Watanabe, 1998). Additionally, the compound's framework has been utilized in copper-cocatalyzed aerobic alcohol oxidation, showcasing its potential as a catalyst for synthesizing various ketones (Toda et al., 2023).

Chemical Synthesis and Material Science

The compound and its derivatives have been used in the synthesis of isoxazoline-based carbocyclic nucleosides, indicating its utility in creating nucleoside analogues with potential biological activities (Quadrelli et al., 2007). Moreover, its role in the cationic oligomerization of bicyclic oxalactam points towards applications in polymer science and material engineering (Hashimoto & Sumitomo, 1984).

Organic Chemistry and Synthesis Techniques

Research has focused on the stereoselective synthesis of optically active derivatives, essential for creating compounds with specific chirality and biological relevance (Uchiyama et al., 2001). The enantioselective preparation of derivatives through cycloaddition reactions further underscores the compound's utility in producing enantiomerically pure substances (Ishida et al., 2010).

Advanced Organic Synthesis

Efforts to synthesize and modify the compound for specific applications, such as the construction of heterobicyclic systems via gold-catalyzed assembly, demonstrate the compound's adaptability in synthesizing complex organic structures (Zhang & Kozmin, 2005).

Mechanism of Action

Target of Action

The primary target of 1-(8-Oxa-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 1-(8-Oxa-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a specific manner to exert their biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 1-(8-Oxa-3-azabicyclo[32It is known that tropane alkaloids, which share a common core with this compound, can affect various biochemical pathways due to their wide array of biological activities .

Result of Action

The molecular and cellular effects of the action of 1-(8-Oxa-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .

properties

IUPAC Name |

1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-9(11)10-5-7-3-4-8(6-10)12-7/h2,7-8H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXPLGAYZUQLMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC2CCC(C1)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2520173.png)

![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)

![3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2520181.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2520182.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide](/img/structure/B2520184.png)

![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520187.png)

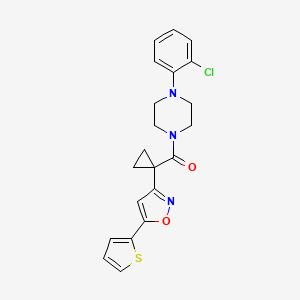

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B2520191.png)

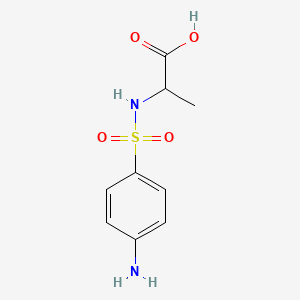

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2520193.png)

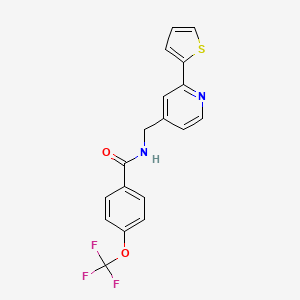

![N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2520194.png)